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Introduction

CREB-regulated transcription coactivator 2 (CRTCZ2), also known as TORC?2, is a critical
coactivator of the cAMP response element-binding protein (CREB). It plays a pivotal role in
regulating gene expression in response to hormonal and metabolic signals. CRTC2 is a key
player in glucose and lipid metabolism, primarily through its control of gluconeogenesis in the
liver.[1][2][3] Its activity is tightly regulated by phosphorylation, which governs its subcellular
localization. In its dephosphorylated state, CRTC2 translocates to the nucleus, where it binds to
CREB and activates the transcription of target genes.[3][4] Lentiviral vectors provide a robust
and efficient method for stably modulating CRTC2 expression in a wide range of cell types,
including primary cells, making them an invaluable tool for studying its physiological and
pathological functions.[5] These application notes provide detailed protocols for the lentiviral-
mediated overexpression and knockdown of CRTC2, along with methods to assess its

functional effects.

CRTC2 Signaling Pathway

The activity of CRTC2 is primarily regulated by its phosphorylation status, which dictates its
localization and ability to co-activate CREB. Under basal or high-insulin conditions, kinases
such as AMP-activated protein kinase (AMPK) and salt-inducible kinases (SIKs) phosphorylate
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CRTC2 at key serine residues (e.g., Serl71).[6] This phosphorylation event creates a binding
site for 14-3-3 proteins, which sequester CRTC2 in the cytoplasm, preventing its nuclear entry
and transcriptional activity.

In response to stimuli that increase intracellular cyclic AMP (cAMP) levels, such as glucagon,
protein kinase A (PKA) is activated. PKA then phosphorylates and inhibits SIKs and AMPK,
leading to the dephosphorylation of CRTC2 by phosphatases like calcineurin.[3][4]
Dephosphorylated CRTC2 translocates to the nucleus, where it binds to the bZIP domain of
CREB. This interaction enhances the recruitment of other coactivators, such as CBP/p300, to
the promoters of CREB target genes, leading to their transcriptional activation. Key
downstream targets of the CRTC2/CREB complex include genes involved in gluconeogenesis,
such as G6Pase and PEPCK.[2][3]
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Click to download full resolution via product page
Caption: CRTC2 Signaling Pathway Diagram.

Experimental Protocols

Biosafety Precautions: Work with lentiviral vectors must be performed in a Biosafety Level 2
(BSL-2) facility, following all institutional and national safety guidelines.
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Protocol 1: Lentiviral-Mediated Overexpression of
CRTC2

This protocol describes the transduction of target cells with lentiviral particles to achieve stable
overexpression of CRTC2.

Materials:

 Lentiviral vector encoding human CRTC2 (e.g., pLenti-C-mGFP-P2A-Puro-CRTC2, or similar
commercially available vectors). A constitutively active mutant (e.g., S171A) can also be
used.[2]

o HEK293T cells (for lentivirus production)

 Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
o Transfection reagent (e.g., PEI, Lipofectamine 3000)
o Target cells (e.g., HepG2, primary hepatocytes)

o Complete culture medium

o Polybrene or other transduction enhancers

e Puromycin for selection

e Phosphate-buffered saline (PBS)

e 0.45 pm filter

Procedure:

Part A: Lentivirus Production in HEK293T Cells

o Day 1: Seed HEK293T Cells: Plate 4 x 10”6 HEK293T cells in a 10 cm dish in complete
medium without antibiotics. Cells should be ~70-80% confluent at the time of transfection.

o Day 2: Transfection:
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o Prepare a DNA mix of the CRTC2 overexpression plasmid, psPAX2, and pMD2.G in a
sterile tube.

o In a separate tube, dilute the transfection reagent in serum-free medium according to the
manufacturer's instructions.

o Combine the DNA mix and diluted transfection reagent, mix gently, and incubate at room
temperature for 15-20 minutes.

o Add the transfection complex dropwise to the HEK293T cells.

o Day 3: Change Medium: After 16-18 hours, carefully remove the transfection medium and
replace it with fresh complete medium.

o Day 4-5: Harvest Viral Supernatant:

[e]

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

o

Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.

[¢]

Filter the cleared supernatant through a 0.45 um filter.

[¢]

The viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid
repeated freeze-thaw cycles.

Part B: Transduction of Target Cells

o Day 1: Seed Target Cells: Plate target cells in a 6-well plate at a density that will result in 50-
70% confluency on the day of transduction.[7]

e Day 2: Transduction:
o Thaw the lentiviral supernatant on ice.
o Remove the culture medium from the target cells.

o Add the desired volume of viral supernatant to the cells. The Multiplicity of Infection (MOI)
should be optimized for each cell type. A range of MOls (e.g., 1, 5, 10) is recommended
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for initial experiments.

o Add fresh complete medium containing a transduction enhancer (e.g., polybrene at a final
concentration of 4-8 ug/mL) to the desired final volume.[7]

o Incubate the cells overnight.

e Day 3: Change Medium: Remove the virus-containing medium and replace it with fresh
complete medium.

e Day 5 onwards: Selection and Expansion:

o After 48 hours post-transduction, begin selection by adding puromycin to the culture
medium. The optimal concentration of puromycin must be determined for each cell line by
generating a kill curve.

o Replace the medium with fresh puromycin-containing medium every 2-3 days.

o Once resistant colonies are established, expand the cells for subsequent analysis.

Protocol 2: Lentiviral-Mediated Knockdown of CRTC2
using shRNA

This protocol outlines the procedure for reducing endogenous CRTC2 expression using
lentiviral-delivered short hairpin RNA (ShRNA).

Materials:

o Lentiviral ShRNA vector targeting human CRTC2 (e.g., pLKO.1-puro based vectors). It is
recommended to test multiple sShRNA sequences to identify the most effective one.[8]

» Non-targeting shRNA control vector.
o All other materials as listed in Protocol 1.
Procedure:

Part A: Lentivirus Production
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» Follow the same procedure as described in Protocol 1, Part A, using the CRTC2-shRNA
plasmid or the non-targeting control plasmid instead of the overexpression vector.

Part B: Transduction and Selection
¢ Follow the same procedure as described in Protocol 1, Part B.
Part C: Validation of Knockdown
e RNA Isolation and qRT-PCR:
o Isolate total RNA from the stable cell lines (CRTC2-shRNA and non-targeting control).

o Perform quantitative reverse transcription PCR (QRT-PCR) using primers specific for
CRTC2 and a housekeeping gene (e.g., GAPDH) to determine the knockdown efficiency
at the mRNA level.

e Protein Lysate Preparation and Western Blot:
o Prepare total protein lysates from the stable cell lines.

o Perform Western blot analysis using an antibody specific for CRTC2 to confirm knockdown
at the protein level. Use an antibody against a loading control (e.g., B-actin or GAPDH) for
normalization.

Experimental Workflow for Studying CRTC2 Effects
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Caption: Experimental workflow for studying CRTC2 effects.
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Assays for Quantifying CRTC2 Effects
Gene Expression Analysis by gRT-PCR

Objective: To quantify the mRNA levels of CRTC2 and its known downstream target genes.
Protocol:

Isolate total RNA from transduced and control cells.

Synthesize cDNA using a reverse transcription Kit.

Perform qPCR using SYBR Green or TagMan probes for CRTC2, G6Pase, PEPCK, and a
housekeeping gene.

Calculate the relative gene expression using the AACt method.

Luciferase Reporter Assay for CREB Activity

Objective: To measure the transcriptional activity of the CREB/CRTC2 complex.[9]
Protocol:

o Co-transfect cells with a firefly luciferase reporter plasmid containing a cCAMP response
element (CRE-luc) and a Renilla luciferase control plasmid (for normalization).

o After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a
dual-luciferase assay system.[9][10]

o Normalize the firefly luciferase activity to the Renilla luciferase activity.

Hepatic Glucose Output Assay

Objective: To measure the rate of glucose production from hepatocytes.
Protocol:

e Plate transduced and control hepatocytes.
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» Wash the cells with PBS and incubate in glucose production buffer (glucose-free DMEM

supplemented with gluconeogenic precursors like lactate and pyruvate).

e Collect the medium at different time points.

e Measure the glucose concentration in the collected medium using a glucose oxidase assay

kit.

» Normalize the glucose output to the total protein content of the cells.

Data Presentation

Table 1: Quantitative Effects of CRTC2 Overexpression on Gene Expression and Metabolism

CRTC2
Control (e.g., .
Parameter Overexpressio Fold Change Reference
GFP Vector)
Gene Expression
(mRNA)
G6Pase 1.0 35+04 35 [11]
PEPCK 1.0 28+0.3 2.8 [11]
Metabolic Assays
Hepatic Glucose
_ 1.0 1.7+0.2 1.7 [11]
Output (relative)
Serum
Cholesterol 857 125+ 10 1.47 [12]
(mg/dL)
Reporter Assays
CRE-Luciferase
42+05 4.2 [11]

Activity (RLU)

Data are presented as mean + SEM and are hypothetical examples based on published

findings.
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Table 2: Quantitative Effects of CRTC2 Knockdown on Gene Expression

Control (Non- CRTC2
Parameter targeting Knockdown % Reduction Reference
shRNA) (shRNA)

Gene Expression

(MRNA)

CRTC2 100% 25 + 5% 75%
G6Pase 100% 40 + 8% 60%
PEPCK 100% 55 + 7% 45%

Protein Levels

CRTC2 Protein ~ 100% <30% >70% [13]

Data are presented as mean £ SEM and are hypothetical examples based on published
findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Studying CRTC2
Effects Using Lentiviral Transduction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14756530#lentiviral-transduction-protocols-for-
studying-crcd2-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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